molecular formula C8H7IO2 B3218316 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1188265-13-5

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B3218316
CAS No.: 1188265-13-5
M. Wt: 262.04 g/mol
InChI Key: AMHRMPQYBWNDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, where an iodine atom is substituted at the 5th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine typically involves the iodination of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: The iodine atom can be reduced to form the parent compound, 2,3-dihydrobenzo[b][1,4]dioxine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine atom.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction Products: Reduction typically yields 2,3-dihydrobenzo[b][1,4]dioxine.

Scientific Research Applications

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the dioxine ring structure can interact with biological membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the iodine substitution.

    5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a bromine atom instead of iodine.

    5-Chloro-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a chlorine atom instead of iodine.

Uniqueness

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodine substitution can influence the compound’s biological activity and its interactions with molecular targets .

Properties

IUPAC Name

5-iodo-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHRMPQYBWNDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 3
Reactant of Route 3
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 4
Reactant of Route 4
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 5
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 6
Reactant of Route 6
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.